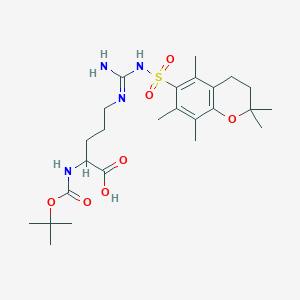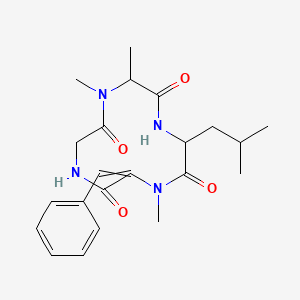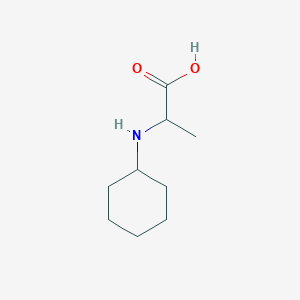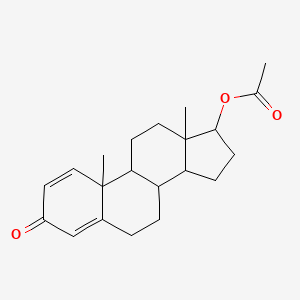
6-Bromo-phenalene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-phenalene-1,3-dione is a chemical compound with the molecular formula C12H6BrNO2 It is a derivative of phenalene, characterized by the presence of a bromine atom at the 6th position and two keto groups at the 1st and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-phenalene-1,3-dione typically involves the bromination of phenalene-1,3-dione. One common method includes the reaction of phenalene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-phenalene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of phenalene.
Reduction: Hydroxyl derivatives of phenalene.
Substitution: Various substituted phenalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-phenalene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-phenalene-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and keto groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methyl-1H-phenalene-1,3-dione: Similar structure with a methyl group at the 2nd position.
6-Bromo-1H-phenalene-1,3-dione: Lacks additional substituents compared to 6-Bromo-phenalene-1,3-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H7BrO2 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
6-bromophenalene-1,3-dione |
InChI |
InChI=1S/C13H7BrO2/c14-10-5-4-9-12(16)6-11(15)8-3-1-2-7(10)13(8)9/h1-5H,6H2 |
Clave InChI |
DVHDGVYITOMJNH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)



![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)



